5'-Trifluoroacetamido-5'-deoxythymidine
Overview
Description
5’-Trifluoroacetamido-5’-deoxythymidine is an antiviral entity with potential for the research of DNA virus-mediated infections, primarily those affiliated with herpesviruses . It suppresses viral DNA replication through specific antagonism of viral thymidine kinase .
Molecular Structure Analysis
The molecular formula of 5’-Trifluoroacetamido-5’-deoxythymidine is C12H14F3N3O5 . The InChI Key is OCENNXGUXKBJMJ-XLPZGREQSA-N .Scientific Research Applications
Antiviral Activity
Research has highlighted the effectiveness of related compounds such as trifluridine in inhibiting viral replication, particularly against herpes simplex virus. Trifluridine demonstrates significant antiviral activity, offering a potential avenue for treating viral eye infections. This compound's mechanism involves inhibiting viral DNA synthesis, showcasing its broader antiviral application potential (A. Carmine et al., 1982).
Cancer Treatment
The compound has shown promise in cancer therapy, particularly through its incorporation into DNA, which disrupts cancer cell proliferation. For instance, TAS-102, comprising trifluridine, highlights the utility of thymidine-based nucleoside analogs in treating metastatic colorectal cancer resistant to traditional therapies (H. Lenz et al., 2015). Another area of interest is the development of fluorinated pyrimidines, such as 5-fluorouracil (5-FU), derived from similar compounds, which are crucial in treating various cancers (W. Gmeiner, 2020).
Imaging in Oncology
[18F]-3'-fluoro-3'-deoxythymidine (FLT) is a notable example of a nucleoside-analog imaging agent for quantifying cellular proliferation in oncology. It has been used in positron emission tomography (PET) imaging to assess tumor response to therapy, demonstrating the broad applicability of thymidine analogs beyond therapeutic uses to diagnostic and prognostic applications in cancer management (M. Peck et al., 2015).
properties
IUPAC Name |
2,2,2-trifluoro-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O5/c1-5-4-18(11(22)17-9(5)20)8-2-6(19)7(23-8)3-16-10(21)12(13,14)15/h4,6-8,19H,2-3H2,1H3,(H,16,21)(H,17,20,22)/t6-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCENNXGUXKBJMJ-XLPZGREQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CNC(=O)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CNC(=O)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551652 | |
Record name | 5'-Deoxy-5'-(2,2,2-trifluoroacetamido)thymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Trifluoroacetamido-5'-deoxythymidine | |
CAS RN |
55812-00-5 | |
Record name | 5'-Deoxy-5'-(2,2,2-trifluoroacetamido)thymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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